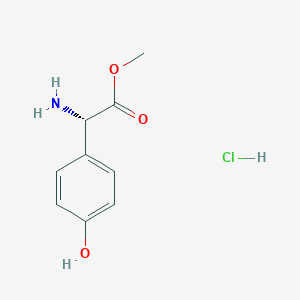
Diethoxyethyl phthalate
描述
Diethoxyethyl phthalate: is an organic compound belonging to the class of phthalate esters. It is a colorless or pale yellow liquid with a characteristic ester odor. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
作用机制
Target of Action
Diethoxyethyl phthalate, also known as Bis(2-ethoxyethyl) phthalate or Bis(2-ethoxyethyl)phthalate, primarily targets the endocrine system . It is known to interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
This compound acts as an endocrine-disrupting chemical . It dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It interferes with hormone synthesis, transport, and metabolism . This interference can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The degradation pathway of this compound involves its decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA) . PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which further enter the TCA cycle through orthotopic ring opening .
Pharmacokinetics
The pharmacokinetics of this compound involve several processes that determine its distribution in the body. These include protein binding, ionization, passive partitioning, and metabolism in different tissues . The hydrophobicity of this compound affects all pharmacokinetic steps .
Result of Action
The continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . It is also known to induce neurological disorders .
生化分析
Biochemical Properties
Diethoxyethyl phthalate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) This interaction can disrupt normal cellular functions and lead to potential health risks
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound may disrupt endocrine function, affecting reproductive health and physical development .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The detailed molecular mechanisms are complex and still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, studies have shown that exposure to this compound can lead to changes in the levels of certain biochemical markers over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that high doses of this compound can lead to toxic or adverse effects . The specific threshold effects and the relationship between dosage and effect are still being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is known to be metabolized through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found in various environmental media, indicating its ability to be transported and distributed widely .
准备方法
Synthetic Routes and Reaction Conditions: Diethoxyethyl phthalate is typically synthesized through the esterification reaction between phthalic anhydride and 2-ethoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of bis(2-ethoxyethyl)phthalate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions:
Hydrolysis: Diethoxyethyl phthalate can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and 2-ethoxyethanol.
Oxidation: This compound can be oxidized under strong oxidative conditions, resulting in the formation of phthalic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-ethoxyethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学研究应用
Chemistry: Diethoxyethyl phthalate is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC, making it suitable for various applications such as cables, flooring, and medical devices .
Biology and Medicine: In biological research, bis(2-ethoxyethyl)phthalate is studied for its potential effects on human health, particularly its role as an endocrine disruptor. It is also used in the formulation of certain pharmaceutical products to improve their physical properties .
Industry: Apart from its use in PVC production, bis(2-ethoxyethyl)phthalate is employed in the manufacture of adhesives, coatings, and inks. It improves the performance and processing characteristics of these products .
相似化合物的比较
Bis(2-ethylhexyl)phthalate: Another widely used plasticizer with similar applications in PVC production.
Diethyl phthalate: Used as a plasticizer and in personal care products.
Dimethyl phthalate: Employed in the manufacture of plastics and as a solvent for cellulose acetate.
Uniqueness: Diethoxyethyl phthalate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. It offers a balance between flexibility and durability, making it suitable for specialized applications where other plasticizers may not perform as effectively .
属性
IUPAC Name |
bis(2-ethoxyethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKYMNRQXYPJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060542 | |
| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 34 deg C; [ChemIDplus] | |
| Record name | Bis(2-ethoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20335 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
605-54-9 | |
| Record name | Bis(2-ethoxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyethyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethoxyethyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, bis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethoxyethyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethoxyethyl phthalate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFT32LJQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of Bis(2-ethoxyethyl)phthalate (DEEP) contamination in water?
A: Research suggests that the presence of DEEP in groundwater is closely related to water supply sources. For instance, studies in the Jianghan Plain, China, found a correlation between DEEP concentrations and proximity to the Yangtze River, Hanjiang River, and Honghu Lake. [, ] This suggests these water bodies may be receiving DEEP contamination, which then impacts the surrounding groundwater.
Q2: Which analytical techniques are commonly used to detect and quantify DEEP in environmental samples?
A: A common approach for DEEP analysis combines Solid-Phase Extraction (SPE) with Gas Chromatography (GC) spectrometry. [, ] This method allows for the extraction and concentration of DEEP from water samples before its identification and quantification by GC. Another method utilizes multiwalled carbon nanotubes for microdispersive solid-phase extraction followed by analysis with High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS). [] This technique provides high sensitivity and selectivity for DEEP detection in complex matrices like beverages.
Q3: What is the typical concentration range of DEEP found in groundwater, and how does this compare to other Phthalate esters?
A: Studies in the Jianghan Plain, China, have reported total Phthalate esters (PAEs) concentrations in groundwater ranging from 80.12 to 1882.18 ng/L in summer [] and 0 to 4670.90 ng/L in winter. [] While the specific concentration of DEEP was not always specified, it was identified as one of the dominant PAE species alongside Dibutyl phthalate (DBP), Diisobutyl phthalate (DIBP), and Di(2-ethylhexyl)phthalate (DEHP). [, ] This indicates that DEEP can be a significant contributor to overall PAE contamination in groundwater.
Q4: Has DEEP been detected in food products, and if so, what types of food and at what levels?
A: While the provided research does not directly address DEEP in food products, one study investigated various baby food samples for Phthalate esters contamination using Gas Chromatography Tandem Mass Spectrometry. [] Although the specific presence of DEEP was not mentioned, this highlights the potential for PAE contamination in food, warranting further research into DEEP presence in various food categories.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















